molecular formula C13H16FN3O2 B2386547 2-Cyclopropyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034500-87-1

2-Cyclopropyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2386547
CAS No.: 2034500-87-1
M. Wt: 265.288
InChI Key: TVCVPBKEJSFXAC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a pyrrolidine core, a structure prevalent in many pharmacologically active compounds, which is substituted with a 5-fluoropyrimidine group and a cyclopropyl ethanone moiety. The presence of the fluorinated pyrimidine is a common strategy in drug design, as fluorine atoms can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . The specific research applications and biochemical mechanisms of action for this compound are not currently detailed in the public scientific literature and require further investigation. Researchers are exploring this compound as a potential chemical intermediate or a novel scaffold for developing new therapeutic agents. This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or licensed for any form of human or veterinary use.

Properties

IUPAC Name

2-cyclopropyl-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2/c14-10-6-15-13(16-7-10)19-11-3-4-17(8-11)12(18)5-9-1-2-9/h6-7,9,11H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCVPBKEJSFXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate (K2CO3) to form 5-fluoro-2-amino pyrimidines . This intermediate is then further reacted with cyclopropyl and pyrrolidinyl groups under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Amines, thiols, K2CO3, solvent systems like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new pyrimidine derivatives .

Scientific Research Applications

2-Cyclopropyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. This inhibition can lead to the modulation of cellular signaling pathways, ultimately resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous pyridine and pyrimidine derivatives documented in the literature. Below is a detailed analysis:

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

  • Structure: Contains a pyrrolidine ring attached to a methoxy-substituted pyridine core, with an ethanone group at the 3-position.
  • Key Differences :
    • The methoxy group (electron-donating) contrasts with the 5-fluoropyrimidinyloxy group (electron-withdrawing due to fluorine).
    • Pyridine (one nitrogen) vs. pyrimidine (two nitrogens) alters electronic properties and hydrogen-bonding capacity.
  • Implications : The pyrimidine in the target compound may enhance binding specificity in biological systems compared to pyridine derivatives .

(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime

  • Structure : Features a 2-fluoropyridine core with a pyrrolidine substituent modified by a silyl-protected hydroxymethyl group.
  • Key Differences: The silyl ether group in this compound improves solubility or stability during synthesis, whereas the target compound lacks such protection.
  • Implications : The absence of a protecting group in the target compound may simplify synthetic steps but reduce stability under certain conditions .

1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

  • Structure: A dihalogenated pyridine derivative with ethanone at the 3-position.
  • Key Differences :
    • Chlorine (bulky, polarizable) vs. cyclopropyl (small, strained) substituents influence steric and electronic interactions.
    • Pyridine vs. pyrimidine alters aromatic π-stacking and dipole interactions.
  • Implications : The cyclopropyl group in the target compound may reduce metabolic degradation compared to halogenated analogs .

Structural and Functional Analysis Table

Compound Name Core Heterocycle Substituents Molecular Weight* Key Functional Attributes
Target Compound Pyrimidine 5-Fluoro, pyrrolidinyloxy, cyclopropyl ~295.3 g/mol High H-bond capacity, steric constraints
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyridine Methoxy, pyrrolidinyl ~260.3 g/mol Electron-rich, moderate polarity
(E)-6-(3-((tBDMS-O)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime Pyridine 2-Fluoro, silyl-protected pyrrolidinyl ~425.5 g/mol Enhanced stability, aldehyde reactivity
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone Pyridine 2-Chloro, 5-fluoro ~187.6 g/mol Electrophilic halogen, planar structure

*Molecular weights estimated based on structural formulas.

Research Findings and Implications

  • Electronic Effects : The 5-fluoropyrimidinyl group in the target compound likely increases electron deficiency, enhancing interactions with electron-rich biological targets (e.g., kinase ATP-binding pockets) compared to methoxy-pyridine analogs .
  • Synthetic Accessibility : Unlike silyl-protected analogs, the target compound’s lack of protective groups could streamline synthesis but necessitate careful handling to avoid decomposition .

Biological Activity

2-Cyclopropyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16FN3O2
  • Molecular Weight : 253.29 g/mol
  • CAS Number : 2034500-87-1

Synthesis

The synthesis of this compound typically involves:

  • Formation of the pyrrolidine ring through cyclization.
  • Introduction of the fluoropyrimidine moiety via nucleophilic substitution.
  • Coupling the two fragments to yield the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily enzymes and receptors involved in cellular signaling pathways. The fluoropyrimidine moiety is known to inhibit certain enzymes, while the pyrrolidine enhances binding affinity and selectivity. This dual action can disrupt normal cellular processes, leading to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Line Studies : In vitro assays using various cancer cell lines (A549, MCF7, SKOV3) demonstrated significant cytotoxic effects. The most potent derivatives induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .
CompoundCell LineIC50 (µM)Mechanism
2-Cyclopropyl...A5490.85Apoptosis via ROS
2-Cyclopropyl...MCF71.81Cell cycle arrest
2-Cyclopropyl...SKOV33.32Apoptosis induction

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes crucial for tumor growth and proliferation:

  • Target Enzymes : It binds to and inhibits enzymes involved in nucleotide synthesis, which is critical for cancer cell proliferation .

Case Studies

  • In Vivo Studies : In animal models, administration of similar compounds resulted in reduced tumor size and improved survival rates compared to controls. These studies suggest that the compound may have potential as a therapeutic agent in cancer treatment .
  • Clinical Trials : Preliminary data from clinical trials indicate that compounds with similar structures exhibit favorable pharmacokinetic profiles and tolerability in patients with advanced solid tumors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Cyclopropyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane ring formation, fluoropyrimidine coupling, and pyrrolidine functionalization. Key steps include:

  • Cyclopropane introduction : Cyclopropyl groups are incorporated via alkylation or ring-closing metathesis under anhydrous conditions using catalysts like Grubbs catalyst .
  • Fluoropyrimidine coupling : The 5-fluoropyrimidin-2-yloxy group is introduced via nucleophilic aromatic substitution (SNAr) at the pyrrolidine’s 3-position, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
  • Yield optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity, while stoichiometric control of reagents (e.g., 1.2 equivalents of 5-fluoropyrimidine-2-ol) minimizes side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms cyclopropane (δ ~1.0–1.5 ppm for CH2), fluoropyrimidine (δ ~8.5–9.0 ppm for aromatic protons), and pyrrolidine (δ ~3.5–4.0 ppm for N-CH2) moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C14H17FN3O2) and detects isotopic patterns from fluorine .
  • HPLC-PDA : Purity assessment (>95%) is achieved using C18 columns with acetonitrile/water gradients .

Q. How can researchers design preliminary biological assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Initial screens focus on target engagement and cytotoxicity:

  • Enzyme inhibition assays : Fluoropyrimidine derivatives often target kinases or nucleotide-processing enzymes. Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with recombinant enzymes .
  • Cytotoxicity profiling : Test against cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays at concentrations 1–100 µM. Include cyclopropane-containing analogs as controls to isolate structural contributions .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets like kinases or GPCRs?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., EGFR). The fluoropyrimidine’s electronegativity enhances hydrogen bonding with Lys/Arg residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the cyclopropane-pyrrolidine linker in aqueous environments. Analyze RMSD/RMSF to identify flexible regions affecting binding .
  • Free energy calculations : MM-PBSA/GBSA quantifies ΔGbinding, highlighting contributions from the cyclopropyl group’s strain energy .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying IC50 values)?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using standardized protocols (e.g., identical cell lines, assay buffers). For example, discrepancies in IC50 against EGFR may arise from ATP concentration differences (1 mM vs. 100 µM) .
  • Structural analogs : Synthesize and test derivatives lacking the cyclopropane or fluoropyrimidine to isolate pharmacophore contributions. For instance, removing fluorine reduces target affinity by ~10-fold .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) to measure direct binding kinetics (ka/kd) .

Q. How can reaction mechanisms for fluoropyrimidine coupling be elucidated to improve regioselectivity?

  • Methodological Answer :

  • Kinetic studies : Monitor SNAr reactions via in situ IR spectroscopy to track intermediate formation. For example, identify rate-limiting steps (e.g., deprotonation of pyrrolidine-OH by K2CO3) .
  • Isotopic labeling : Use 18O-labeled pyrrolidine to confirm oxygen transfer during coupling. MS fragmentation patterns reveal labeling retention in the product .
  • DFT calculations : Compute transition states (Gaussian 16) to explain regioselectivity. Electron-withdrawing fluorine on pyrimidine directs substitution to the 2-position .

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